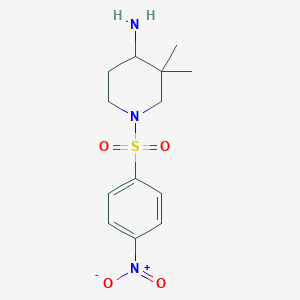
3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzenesulfonyl chloride to introduce the nitro group, followed by the reaction with piperidine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,3-Dimethyl-1-(4-aminobenzenesulfonyl)piperidin-4-amine, while substitution reactions can introduce various functional groups to the piperidine ring.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Indole Derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H19N3O4S |
|---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(4-nitrophenyl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2)9-15(8-7-12(13)14)21(19,20)11-5-3-10(4-6-11)16(17)18/h3-6,12H,7-9,14H2,1-2H3 |
InChI-Schlüssel |
IZMMRMSSKXRSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


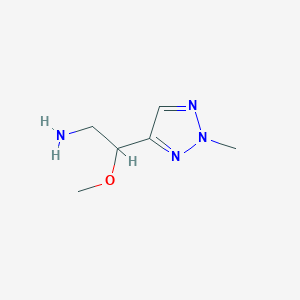
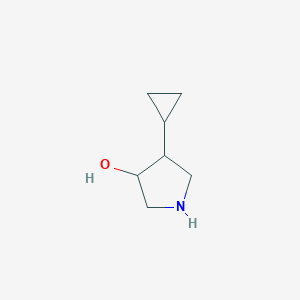
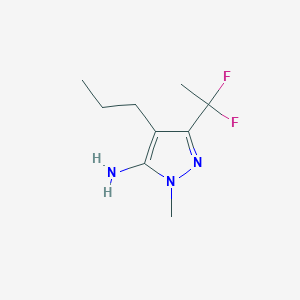
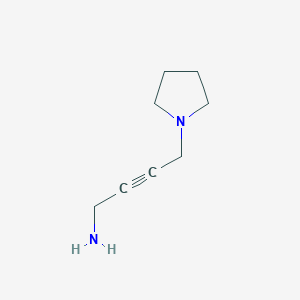
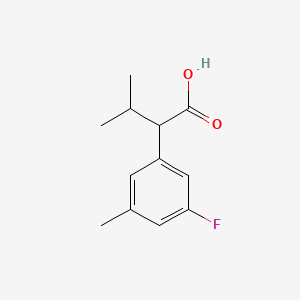

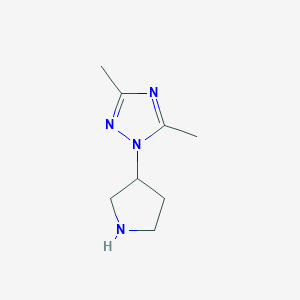
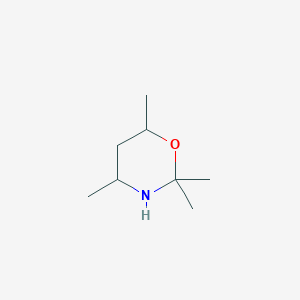
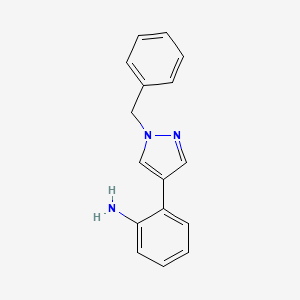
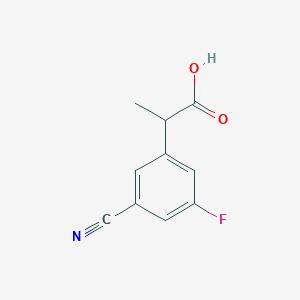
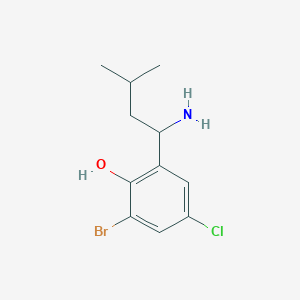
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
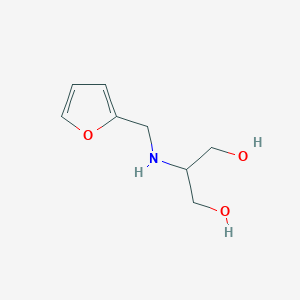
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
